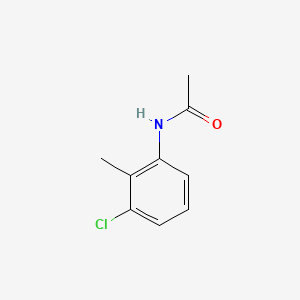

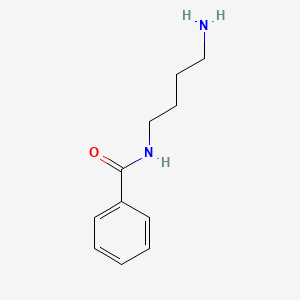

N-(4-Aminobutyl)benzamide

Übersicht

Beschreibung

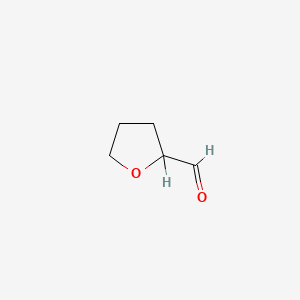

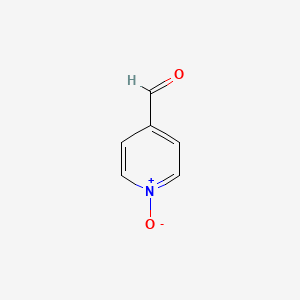

N-(4-Aminobutyl)benzamide (PABA) is an organic compound that has been used in various scientific research applications. It has been used in biochemistry, physiology, and pharmacology. PABA is a white crystalline solid that is soluble in water and organic solvents. It can be synthesized by various methods, including the reaction of 4-aminobutanol and benzoic acid, or by the reaction of 4-aminobutyric acid and benzoyl chloride. PABA is a useful reagent in the synthesis of various pharmaceuticals and has been studied for its potential therapeutic applications.

Wissenschaftliche Forschungsanwendungen

Histone Deacetylase Inhibition

N-(4-Aminobutyl)benzamide derivatives, such as those in the class of histone deacetylase (HDAC) inhibitors, have significant implications in cancer treatment. These compounds selectively inhibit HDACs, which are involved in gene expression regulation, and have shown promise as potential anticancer drugs. For instance, N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103) is an orally active, isotype-selective small molecule HDAC inhibitor with significant antitumor activity in vivo (Zhou et al., 2008). Another example is 4-(Heteroarylaminomethyl)-N-(2-aminophenyl)-benzamides, which inhibit HDAC1 and show activity in human tumor xenograft models in mice (Fréchette et al., 2008).

Potential in Melanoma Treatment

Radioiodinated N-(2-(diethylamino)ethyl)benzamides have been discovered as selective agents for melanotic melanoma. These derivatives, conjugated with alkylating cytostatics, have shown higher toxicity against melanoma cells compared to the parent compound, suggesting enhanced efficacy in targeted drug delivery for melanoma therapy (Wolf et al., 2004).

Colonic Prokinetic Activity

N-[1-(1-Substituted 4-piperidinylmethyl)-4-piperidinyl]benzamides have shown to be potent colonic prokinetic agents. They bind to 5-HT(4) receptors and affect gastrointestinal motility, as evidenced in studies with conscious dogs. For example, 4-Amino-N-[1-[1-(4-aminobutyl)-4-piperidinylmethyl]-4-piperidinyl]-5-chloro-2-methoxybenzamide demonstrated excellent colonic prokinetic activity (Harada et al., 2002).

Anticonvulsant Properties

N-(Substituted)-4-aminobenzamides, like Ameltolide®, have been extensively investigated for their anticonvulsant properties. These compounds show significant promise in the treatment of epilepsy and seizures, with some analogues like 4-amino-N-(2,6-dimethylphenyl) benzamide (LY201116) being particularly potent (Afolabi & Okolie, 2013).

Inhibition of Enzymes

N-(2,6-Dimethylphenyl)-substituted-benzamides have been synthesized and screened for their inhibitory activity against various enzymes. These compounds demonstrate potential in inhibiting enzymes like human recombinant alkaline phosphatase and ecto-5′-nucleotidases, indicating their relevance in medicinal chemistry for binding nucleotide protein targets (Saeed et al., 2015).

Wirkmechanismus

Mode of Action

It’s known that the compound interacts with its targets, leading to changes in cellular processes .

Biochemical Pathways

It’s known that the compound can influence various cellular processes, potentially affecting multiple pathways .

Result of Action

It’s known that the compound can influence various cellular processes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of N-(4-Aminobutyl)benzamide .

Eigenschaften

IUPAC Name |

N-(4-aminobutyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O/c12-8-4-5-9-13-11(14)10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9,12H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMQHGBUSMBFWHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NCCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30205465 | |

| Record name | Benzamide, N-(4-aminobutyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30205465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5692-23-9 | |

| Record name | N-(4-Aminobutyl)benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5692-23-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzamide, N-(4-aminobutyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005692239 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzamide, N-(4-aminobutyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30205465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: The research mentions that nucleoside 5′-phosphoramidates, specifically NH2-pC, induced the accumulation of benzoylputrescine in grape cells. What is the significance of this finding in the context of the phenylpropanoid pathway?

A: The study highlights that NH2-pC, a nucleoside 5′-phosphoramidate, can influence the phenylpropanoid pathway in Vitis vinifera cell cultures, leading to the accumulation of not only trans-resveratrol and trans-piceid but also benzoylputrescine []. This is significant because benzoylputrescine, a conjugate of phenylpropanoid and polyamine metabolism, is thought to play a role in plant defense responses. Its accumulation alongside other phenylpropanoid compounds like resveratrol suggests a potential interconnected regulation in response to stress or signaling molecules like NH2-pC. Further research is needed to fully elucidate the specific function of benzoylputrescine in this pathway and its implications for plant stress responses.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethanol, 2-[(3-amino-4-methoxyphenyl)sulfonyl]-](/img/structure/B1329462.png)